3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane
Description
Nomenclature and International Union of Pure and Applied Chemistry Classification
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]nonane follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for bicyclic compounds containing nitrogen heteroatoms. The compound carries the Chemical Abstracts Service registry number 917202-56-3, which provides unique identification within chemical databases. The molecular formula of this compound is documented as C₁₁H₂₂N₂, with a corresponding molecular weight of 182.31 grams per mole.
The systematic name reflects the presence of an ethyl substituent at position 3, methyl groups at positions 1 and 5, and two nitrogen atoms located at positions 3 and 7 within the bicyclic framework. The bicyclo[3.3.1]nonane core structure indicates a nine-membered ring system formed by the fusion of two six-membered rings sharing a common edge. The designation "diaza" specifically identifies the presence of two nitrogen atoms replacing carbon atoms in the bicyclic structure.
The compound has been assigned the MDL number MFCD11052215, which serves as an additional identifier in chemical information systems. This systematic approach to nomenclature ensures precise communication of structural information within the scientific community and facilitates accurate database searches and chemical literature reviews.
Table 1: Chemical Identification Data for 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]nonane
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 917202-56-3 | |
| Molecular Formula | C₁₁H₂₂N₂ | |
| Molecular Weight | 182.31 g/mol | |
| MDL Number | MFCD11052215 | |
| Classification | Diazabicyclic compound |
Historical Context in Bicyclic Diamine Research
The development of bicyclic diamine chemistry traces its origins to the early twentieth century when Carl Mannich first reported the synthesis of substituted bispidine molecules in 1930. This foundational work established the theoretical framework for understanding the unique properties and synthetic possibilities of compounds containing the 3,7-diazabicyclo[3.3.1]nonane core structure. Mannich's contributions laid the groundwork for subsequent investigations into the chemical behavior and applications of these distinctive bicyclic systems.
The historical progression of bicyclic diamine research has been characterized by systematic investigations into the conformational properties, synthetic methodologies, and coordination chemistry of these compounds. Early research focused on understanding the stereochemical aspects of the bicyclic framework, particularly the conformational preferences that arise from the rigid scaffold structure. These studies revealed that bispidine derivatives can adopt multiple conformations, including chair-chair, boat-chair, and boat-boat arrangements, with the chair-chair conformation predominating in the gas phase.
Significant advances in the field occurred during the latter half of the twentieth century when researchers began exploring the coordination chemistry applications of bispidine-based ligands. The first transition metal complex with bidentate bispidine was reported in 1957, marking a crucial milestone in the development of this chemical class. These early coordination studies demonstrated the potential for bispidine derivatives to function as versatile chelating agents, leading to extensive investigations into their metal-binding properties and complex stability.
The evolution of synthetic methodologies has played a central role in advancing bicyclic diamine research. Traditional approaches relied heavily on Mannich reactions, which consistently produced carbonyl groups at the ninth position of the bicyclic framework. While these methods provided reliable access to bispidinone derivatives, the requirement for subsequent reduction using the Wolff-Kishner method presented significant challenges due to the toxicity and handling difficulties associated with hydrazine reagents.
Position Within Bispidine Derivative Taxonomy
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]nonane occupies a distinctive position within the broader taxonomy of bispidine derivatives, representing a specific substitution pattern that influences both chemical reactivity and biological activity. The parent compound, 3,7-diazabicyclo[3.3.1]nonane, serves as the fundamental structural framework from which numerous derivatives have been developed through systematic modification of substituents at various positions.
The classification system for bispidine derivatives is based on the nature and positioning of substituents around the bicyclic core structure. 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]nonane belongs to the category of substituted bispidines that lack a carbonyl group at the ninth position, distinguishing it from bispidinone derivatives such as 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This structural difference has significant implications for the compound's chemical behavior and synthetic utility.
Within the broader context of diazabicyclic compounds, this derivative demonstrates the versatility of the bispidine scaffold for accommodating diverse substitution patterns while maintaining structural integrity. The presence of both ethyl and methyl substituents creates an asymmetric substitution pattern that may influence conformational preferences and intermolecular interactions. Research has shown that chemical substitutions on the bispidine backbone can significantly alter the equilibrium of conformers, affecting both physical properties and biological activities.
Table 2: Comparative Analysis of Bispidine Derivative Categories
The taxonomic position of 3-ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]nonane within the diazabicyclic family reflects the systematic approach to structural modification that has characterized bispidine chemistry research. Patent literature indicates that compounds of this structural class have been investigated for various applications, including pharmaceutical uses and coordination chemistry applications. The specific substitution pattern present in this compound represents an intermediate level of structural complexity, providing opportunities for further chemical modification while maintaining the essential properties associated with the bispidine scaffold.
The relationship between structure and function in bispidine derivatives has been extensively studied through computational and experimental approaches. Investigations using nuclear magnetic resonance spectroscopy, X-ray crystallography, and Raman spectroscopy have provided detailed insights into the conformational behavior of various substituted bispidines. These studies have revealed that the specific positioning and nature of substituents can dramatically influence molecular properties, including basicity, coordination behavior, and biological activity.
Properties
IUPAC Name |
3-ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-4-13-8-10(2)5-11(3,9-13)7-12-6-10/h12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSHXHMFRKXLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CC(C1)(CNC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane can be achieved through various synthetic routes. One common method involves the reaction of appropriate precursors under specific conditions to form the bicyclic structure. For example, the reaction between carvone and ethyl acetoacetate can lead to the formation of bicyclo[3.3.1]nonane moieties . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve the use of halogens or other electrophiles under controlled conditions to achieve the desired substitution pattern.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of bicyclic compounds similar to 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane exhibit promising anticancer properties. For instance, studies have shown that modifications of diaza-bicyclo compounds can lead to agents that inhibit tumor growth and induce apoptosis in cancer cells . The unique structural features of this compound allow for interaction with biological targets that are crucial in cancer progression.
Neuropharmacology
This compound has been investigated for its potential neuropharmacological effects. Its structure suggests that it may interact with neurotransmitter systems, possibly providing therapeutic effects in neurodegenerative diseases . Research is ongoing to elucidate its mechanisms and efficacy in treating conditions like Alzheimer's disease.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure facilitates the formation of complex molecules through various chemical reactions such as cycloadditions and functional group transformations . This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Catalysis
The compound can also be utilized as a catalyst or catalyst precursor in organic reactions. Its nitrogen-containing structure can stabilize transition states or intermediates in catalytic cycles, enhancing reaction rates and selectivity . This application is particularly relevant in the development of more efficient synthetic pathways in chemical manufacturing.
Biological Research
Research Tool in Proteomics
In proteomics research, this compound is used as a molecular probe to study protein interactions and functions. Its ability to modify protein structures allows researchers to explore the dynamics of protein folding and interactions within cellular environments . This application aids in understanding disease mechanisms at a molecular level.
Potential as a Drug Delivery System
There is ongoing research into the use of this compound as part of drug delivery systems. The bicyclic structure may enhance the solubility and stability of therapeutic agents, improving their bioavailability when administered . Studies are being conducted to evaluate its effectiveness in delivering drugs across biological membranes.
Case Study 1: Anticancer Research
A study published by Packiarajan et al. (2011) investigated the anticancer properties of diaza-bicyclo compounds similar to this compound, demonstrating significant inhibition of cancer cell proliferation through specific molecular interactions with cellular pathways involved in apoptosis .
Case Study 2: Neuropharmacological Effects
Research conducted by Gaimster (1956) explored the neuropharmacological effects of bicyclic compounds on neurotransmitter systems, suggesting potential therapeutic applications for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Nitrogen Substituents
- Key Differences :
- Flexibility : The ethyl-methyl-substituted bispidine exhibits greater conformational flexibility than cytisine, enabling tailored interactions with biological targets like nAChRs .
- Electronic Effects : Acyl groups (e.g., acetyl) increase electron-withdrawing effects and rigidity, enhancing lipid bilayer interactions .
- Receptor Selectivity : 3,9-Diaza analogs target serotonin (5-HT₃) and opioid receptors, unlike 3,7-diaza derivatives, which focus on nAChRs .
Heteroatom-Substituted Derivatives
- Key Differences :
Macrocyclic and Polyaza Derivatives
- Key Differences :
Research Findings and Implications
- Conformational Control : 3,7-Diacetyl derivatives exhibit restricted rotation due to steric hindrance, stabilizing specific conformations for membrane interaction .
- Catalytic Efficiency : Ethyl-methyl substitution optimizes steric bulk for chiral induction in Ni-catalyzed reactions, outperforming bulkier acylated analogs .
- Pharmacological Potential: Bispidine derivatives with flexible HBAs (e.g., carboxamides) achieve nanomolar affinity at nAChRs, surpassing rigid scaffolds like cytisine .
Biological Activity
3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane is a bicyclic compound that belongs to the class of diazabicyclo compounds. Its unique structure, characterized by two nitrogen atoms within a bicyclic framework, positions it as a significant molecule in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs), its potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 182.31 g/mol
- IUPAC Name : 3-ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
- CAS Number : 917202-56-3
The biological activity of this compound primarily involves its interaction with nAChRs. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The compound acts as a ligand that can modulate receptor activity, influencing synaptic transmission and potentially offering therapeutic benefits.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that derivatives of the diazabicyclo[3.3.1]nonane scaffold exhibit varying affinities for different nAChR subtypes:
| Compound | nAChR Subtype | K Value (nM) |
|---|---|---|
| This compound | α4β2* | 600 |
| N-benzylbispidine | α3β4* | 569.6 |
| N-t-boc-bispidine | α4β2* | 45 |
These findings suggest that structural modifications can significantly impact the binding affinity and selectivity for specific nAChR subtypes, which is critical for designing targeted therapies for conditions such as Alzheimer's disease and nicotine addiction .
Structural Activity Relationship (SAR)
The SAR studies on this compound derivatives reveal that the presence of hydrogen bond acceptor (HBA) functionalities enhances receptor binding affinity. For instance, compounds with carboxamide motifs demonstrated improved selectivity and potency at the α4β2* subtype compared to their counterparts lacking such groups .
Electrophysiological Studies
Electrophysiological experiments conducted on Xenopus laevis oocytes expressing various nAChR subtypes showed distinct activation profiles based on the structural variations of the compounds tested:
- Small Alkyl Groups : Associated with strong agonistic profiles.
- Aryl Substituents : Shifted the activity towards partial agonism or antagonism.
These studies underscore the importance of molecular structure in determining functional outcomes at nAChRs .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug discovery:
- Neurological Disorders : Potential use in treating conditions like Alzheimer's disease by targeting nAChRs.
- Nicotine Addiction : Modulating receptor activity may aid in developing smoking cessation therapies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3,7-diaza-bicyclo[3.3.1]nonane derivatives, and how do reaction conditions influence yield?
- Methodology :
-
Intramolecular cyclization : React amine diols with trifluoroacetic acid to form bicyclic structures via N-cyclization (35–50% yield) .
-
Michael/aldol cascade : Use α,β-unsaturated carbonyl compounds with amines to construct the bicyclic core .
-
Diketone condensation : Treat bicyclo[3.3.1]nonanone with hydroxylamine in n-BuSH/HCl to form dioximes (54–82% yield) .
- Key variables : Acid catalysts (e.g., TFA, HCl) and solvent systems (e.g., methanol, THF) critically affect regioselectivity and yield.
Method Catalyst/Solvent Yield (%) Reference Intramolecular cyclization TFA in MeOH 35–50 Diketone condensation n-BuSH/HCl 54–82
Q. How can structural characterization of bicyclo[3.3.1]nonane derivatives be optimized?
- Analytical techniques :
- NMR spectroscopy : Assign bridgehead protons (δ 1.5–2.5 ppm) and ethyl/methyl groups (δ 0.8–1.2 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities in derivatives like 3,7-dibenzoyl-1,5-dimethyl-9-oxo-3,7-diaza-bicyclo[3.3.1]nonane .
- Elemental analysis : Validate purity using calculated vs. observed C/H/N ratios (e.g., C 61.60%, H 9.25%, N 7.56% for C₁₉H₃₄N₂O₅) .
Advanced Research Questions
Q. How can stereochemical challenges in bicyclo[3.3.1]nonane synthesis be addressed?
- Problem : Bridgehead substituents (e.g., ethyl, methyl) create steric hindrance, complicating functionalization .
- Solutions :
- Use bulky directing groups (e.g., tert-butyl) to control regioselectivity during cyclization .
- Employ McMurry coupling for strained systems, though limitations exist (e.g., failure with 1,5-dimethyl-3,7-dithiabicyclo[3.3.1]nonan-9-one) .
Q. What pharmacological mechanisms are associated with 3,7-diaza-bicyclo[3.3.1]nonane derivatives?
- Orexin receptor antagonism : Derivatives like 9-oxa-3,7-diaza-bicyclo[3.3.1]nonane target orexin receptors for insomnia treatment. Key modifications (e.g., aryl substitutions at Ar¹/Ar²) enhance binding affinity .
- Cytotoxicity : 3,7-Dibenzoyl derivatives disrupt microtubule dynamics in cancer cells via colchicine-like effects (IC₅₀ values: <1 μM in HeLa cells) .
Q. How should researchers resolve contradictions in reported synthetic yields or biological activity?
Reproduce conditions : Verify catalyst purity (e.g., TFA vs. HCl), solvent drying, and reaction time.
Byproduct analysis : Use LC-MS to identify side products (e.g., carbocation intermediates in thietane ring-opening ).
Computational modeling : Simulate reaction pathways to identify rate-limiting steps (e.g., carbocation stability in Scheme 77 ).
| Discrepancy Source | Resolution Strategy | Reference |
|---|---|---|
| Catalyst efficiency | Compare TFA vs. HCl | |
| Solvent polarity effects | Screen polar aprotic solvents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
